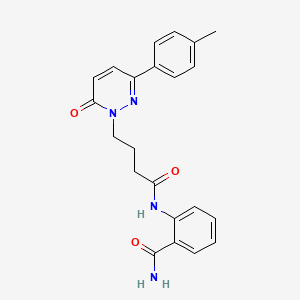

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide

Description

Properties

IUPAC Name |

2-[4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-15-8-10-16(11-9-15)18-12-13-21(28)26(25-18)14-4-7-20(27)24-19-6-3-2-5-17(19)22(23)29/h2-3,5-6,8-13H,4,7,14H2,1H3,(H2,23,29)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNFVSJWZRIHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of γ-Keto Acids with Hydrazines

A common method involves reacting γ-keto acids (e.g., 4-(p-tolyl)-2-oxobutanoic acid) with hydrazine hydrate under acidic conditions. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclodehydration to form the pyridazinone ring.

Reaction Conditions :

Alternative Route: Diels-Alder Reaction

In some protocols, a Diels-Alder reaction between a diene and a diazine derivative is employed, though this method is less common due to lower regioselectivity.

Functionalization of the Pyridazinone Ring

Introduction of the p-Tolyl Group

The p-tolyl substituent at position 3 is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling :

- Reagents : 3-Bromo-pyridazinone, p-tolylboronic acid, Pd(PPh₃)₄.

- Conditions : Dioxane/water (4:1), K₂CO₃, 90°C, 24 hours.

- Yield : 70–85%.

Friedel-Crafts Alkylation :

- Reagents : Pyridazinone, p-tolyl chloride, AlCl₃.

- Solvent : Dichloromethane, room temperature.

- Yield : 50–65%.

Formation of the Butanamido Linker

The butanamido spacer is introduced through a two-step process: (1) activation of the pyridazinone’s amine group and (2) coupling with a butanoic acid derivative.

Step 1: Activation of the Amine Group

The nitrogen at position 1 of the pyridazinone is activated using chloroacetyl chloride or similar acylating agents.

Reaction Protocol :

Step 2: Nucleophilic Substitution with 4-Aminobutanamide

The activated intermediate reacts with 4-aminobutanamide in the presence of a base.

Conditions :

- Base : Potassium carbonate.

- Solvent : Dimethylformamide (DMF), 60°C, 8 hours.

- Yield : 65–75%.

Coupling with Benzamide Moiety

The final step involves coupling the butanamido-pyridazinone intermediate with 2-aminobenzamide using peptide coupling reagents.

Carbodiimide-Mediated Coupling

Reagents :

- Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Activator : N-Hydroxysuccinimide (NHS).

Procedure :

Alternative Method: Mixed Anhydride Protocol

Reagents : Isobutyl chloroformate, N-methylmorpholine.

Advantage : Higher yields (70–80%) but requires stringent moisture control.

Optimization Strategies

Solvent Effects

- Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but may cause side reactions.

- Ether Solvents : THF minimizes byproduct formation in acylation steps.

Catalytic Systems

Temperature and Time

- Low Temperatures (0–5°C): Reduce epimerization in chiral intermediates.

- Extended Reaction Times (24–48 hours): Necessary for complete conversion in coupling steps.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient.

- Purity : >95% for pharmacological applications.

Comparative Data on Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Carbodiimide Coupling | 50–60 | 92–95 | Mild conditions |

| Mixed Anhydride | 70–80 | 90–93 | Higher yield |

| Suzuki-Miyaura | 70–85 | 94–97 | Regioselective |

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry: It may find applications in the development of new materials, catalysts, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting their function and expression.

Comparison with Similar Compounds

Key Observations :

- The butanamido linker provides greater conformational flexibility compared to the acetohydrazide linker in Compounds 15–18, which may influence binding to biological targets.

- The benzamide terminal group contrasts with the benzylidene-hydrazide termini in Compounds 15–18, altering hydrogen-bonding capacity and steric bulk.

Implications :

- The absence of piperazine synthesis steps (required for Compounds 15–18) may simplify the target compound’s preparation.

- Lower yields in Compounds 17–18 (47–51%) suggest challenges in introducing fluorophenyl and methylbenzylidene groups, whereas the target’s p-tolyl group could improve synthetic accessibility.

Spectral Data and Functional Groups

Key Differences :

- The target’s benzamide group would lack the hydrazide N-H stretch (~3200–3300 cm⁻¹) seen in Compounds 15–18, confirmed by IR.

- In 1H-NMR, the target’s p-tolyl methyl group would resonate at ~δ 2.3 ppm, distinct from the piperazine-related signals in Compounds 15–17.

Biological Activity

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its structure includes a pyridazinone core, which is a common feature in various bioactive compounds. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 336.38 g/mol. The compound features a pyridazinone ring, a p-tolyl group, and an amide linkage which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.38 g/mol |

| Structure | Pyridazinone derivative |

| CAS Number | 946322-32-3 |

Biological Activity Overview

Pyridazinones, including this specific compound, have been recognized for their diverse biological activities. Research indicates that they may exhibit:

- Antimicrobial Activity : Compounds with similar structural features have shown potential antimicrobial properties, suggesting that this compound could also possess such activity.

- Kinase Inhibition : The presence of the pyridazinone core is associated with kinase inhibition, which is a significant target in cancer therapy. Further studies are needed to determine its specific inhibitory effects on various kinases.

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects through inhibition of lipoxygenase and other inflammatory mediators .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may act through similar pathways .

- Receptor Modulation : The structural diversity provided by the p-tolyl and benzamide moieties may enhance binding affinity to specific receptors or enzymes, influencing their activity.

Case Studies and Research Findings

Several studies have investigated the biological properties of pyridazinone derivatives:

- Antimicrobial Studies : A study on related compounds highlighted their effectiveness against various pathogens in vitro, indicating that modifications in the structure can enhance antimicrobial potency.

- Kinase Activity : Research focusing on pyridazinone-based inhibitors has shown promising results in targeting specific kinases involved in cancer progression. These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic applications.

- Inflammation Models : In vivo studies assessing the anti-inflammatory effects of similar compounds demonstrated significant reductions in paw edema and nociception, indicating potential applications in treating inflammatory conditions .

Q & A

Basic: How can the structural features of 2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide inform its potential biological activity?

The compound contains a pyridazinone ring, a p-tolyl group, and a benzamide moiety. The pyridazinone core is known for hydrogen-bonding interactions with biological targets (e.g., enzymes), while the p-tolyl group may enhance lipophilicity, influencing membrane permeability. The benzamide fragment is common in kinase inhibitors, suggesting potential enzyme modulation. Structural validation via NMR and MS is critical to confirm regiochemistry and purity, as misassignment of substituents (e.g., on the pyridazinone ring) can drastically alter activity .

Basic: What are common challenges in synthesizing this compound, and how can they be mitigated?

Multi-step synthesis often faces issues like low yields in amide coupling or pyridazinone ring formation. For example, coupling the butanamido linker to the benzamide requires activating agents (e.g., HATU) and anhydrous conditions to minimize hydrolysis. Pyridazinone cyclization may require precise temperature control (e.g., reflux in THF at 70°C) and catalysts (e.g., Pd/C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Real-time monitoring with TLC or HPLC is advised .

Advanced: How can researchers identify biological targets for this compound, and what methodologies validate these interactions?

Target identification begins with computational docking (e.g., AutoDock Vina) against libraries of enzymes or receptors linked to diseases like cancer or inflammation. Experimental validation includes:

- Surface Plasmon Resonance (SPR): To measure binding affinity (KD values).

- Enzyme Inhibition Assays: For kinases or proteases, using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity).

- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by measuring protein stability post-compound treatment .

Advanced: How should contradictions in pharmacological data (e.g., varying IC50 values across studies) be addressed?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell line heterogeneity. To resolve:

- Standardize Assay Protocols: Use identical buffer systems (e.g., PBS at pH 7.4) and control for DMSO concentrations (<1%).

- Validate Cell Models: Authenticate cell lines via STR profiling and use isogenic controls.

- Employ Orthogonal Assays: Compare results from fluorescence-based assays with radiometric or mass spectrometry readouts .

Advanced: What computational strategies predict the compound’s mechanism of action and off-target effects?

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100-ns simulations in GROMACS).

- Pharmacophore Modeling: Identify essential interaction points (e.g., hydrogen bonds with catalytic lysine residues).

- Machine Learning: Use tools like DeepChem to predict ADMET properties or off-target interactions from ChEMBL datasets .

Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?

- pH Stability Studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours.

- Plasma Stability: Use human plasma at 37°C; quantify parent compound loss with LC-MS/MS.

- Light/Thermal Stress Testing: Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) and track degradation products .

Advanced: Design a multi-step synthesis route with analytical validation for this compound.

Proposed Route:

Step 1: Synthesis of 3-(p-tolyl)pyridazin-6-one via cyclocondensation of hydrazine with a diketone precursor.

Step 2: Alkylation with 4-bromobutanamide under basic conditions (K2CO3, DMF, 60°C).

Step 3: Amide coupling with 2-aminobenzamide using EDC/HOBt in DCM.

Validation:

- Purity: >98% by HPLC (C18 column, 0.1% TFA/ACN gradient).

- Structural Confirmation: 1H/13C NMR (compare with simulated spectra), HRMS (ESI+) .

Advanced: How does modifying the p-tolyl group to other aryl substituents affect bioactivity?

A comparative study using analogs (e.g., p-fluorophenyl, m-chlorophenyl) can reveal structure-activity relationships (SAR):

- Lipophilicity: Measure logP values (shake-flask method).

- Cellular Uptake: Use Caco-2 monolayers to assess permeability.

- In Vitro Efficacy: Test against a panel of cancer cell lines (e.g., MTT assays). Data contradictions (e.g., higher logP but lower uptake) may stem from active transport mechanisms .

Advanced: What experimental approaches characterize the compound’s thermal decomposition pathways?

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., 210°C).

- Differential Scanning Calorimetry (DSC): Identify endothermic/exothermic events (e.g., melting at 185°C).

- Gas Chromatography-MS (GC-MS): Analyze volatile degradation products (e.g., CO2, toluene) .

Advanced: How can statistical methods resolve variability in bioactivity data across independent studies?

- Meta-Analysis: Pool data from multiple studies using random-effects models (e.g., RevMan software).

- ANOVA with Post Hoc Tests: Identify significant differences between treatment groups.

- Principal Component Analysis (PCA): Reduce dimensionality in high-throughput screening data to isolate critical variables (e.g., solvent polarity, assay time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.